molecular formula C22H23N3O2 B2457216 2-(1-methyl-1H-indol-3-yl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide CAS No. 1251547-32-6

2-(1-methyl-1H-indol-3-yl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide

Cat. No. B2457216
CAS RN: 1251547-32-6
M. Wt: 361.445
InChI Key: NMMFFBZXFXFZCO-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide, also known as MIPTA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MIPTA is a derivative of indole and piperidine and has been studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Antioxidant Properties

The synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives has been explored for their antioxidant activity. These compounds were synthesized through a condensation reaction and evaluated using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods, showing significant antioxidant activity. This suggests potential therapeutic applications of such compounds in conditions where oxidative stress plays a pivotal role (Gopi & Dhanaraju, 2020).

Antimicrobial and Anti-inflammatory Applications

A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some of these compounds showed promising activities, indicating their potential as new antimicrobial agents (Debnath & Ganguly, 2015). Additionally, substituted 1,3,4-oxadiazoles have been studied for their anti-inflammatory activity, further expanding the potential therapeutic applications of this chemical class (Nargund, Reddy, & Hariprasad, 1994).

Enzyme Interaction and Biological Synthesis

The role of enzymes in the biological synthesis and interaction with compounds similar to 2-(1-methyl-1H-indol-3-yl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide has been a subject of study, indicating a biochemical pathway for the creation or modification of these compounds within biological systems. This includes the synthesis of indole-3-acetamide from L-tryptophan, a process catalyzed by specific enzymes in bacteria, suggesting a mechanism of action for the bioavailability and biological activity of such compounds (Kosuge, Heskett, & Wilson, 1966).

Potential for New Drug Development

The research on related compounds highlights the potential for developing new drugs with antioxidant, antimicrobial, and anti-inflammatory properties. The structural characteristics of these compounds allow for the exploration of various biological activities, paving the way for the development of novel therapeutic agents. Further studies on their mechanism of action, efficacy, and safety profiles are essential for advancing these compounds from the laboratory to clinical applications.

For more in-depth information on these studies and their outcomes, the following references provide valuable insights into the scientific research applications of compounds related to this compound:

properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-24-15-16(19-9-2-3-10-20(19)24)13-21(26)23-17-7-6-8-18(14-17)25-12-5-4-11-22(25)27/h2-3,6-10,14-15H,4-5,11-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMFFBZXFXFZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)N4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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